molecular formula C6H5BrF5NS B1282090 (4-Amino-3-bromophenyl)pentafluorosulfur CAS No. 159727-25-0

(4-Amino-3-bromophenyl)pentafluorosulfur

Cat. No.: B1282090
CAS No.: 159727-25-0
M. Wt: 298.07 g/mol
InChI Key: BYEXDMPBPSYTNU-UHFFFAOYSA-N
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Description

“(4-Amino-3-bromophenyl)pentafluorosulfur” is a chemical compound with the CAS Number 159727-25-0 . It has a molecular weight of 298.07 and its IUPAC name is 2-bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline . The compound is also known as ABPF5.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Photodynamic Therapy and Photosensitization

  • The compound has been investigated for its potential in photodynamic therapy, a treatment method for cancer. It exhibits favorable properties as a photosensitizer, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Protein Research and Biomedical Applications

  • Para-pentafluorosulfanyl phenylalanine, an unnatural amino acid with the (4-Amino-3-bromophenyl)pentafluorosulfur moiety, demonstrates unique physicochemical properties. It forms specific and strong interactions in proteins due to its dichotomy of strong polarity and high hydrophobicity. Its potential in protein research is notable, especially for increasing binding affinities, adhering molecules to protein surfaces, and facilitating selective detection in structural biology and in-vivo studies (Qianzhu et al., 2020).

Environmental Chemistry and Organic Synthesis

  • Compounds with the pentafluorosulfanyl group, including derivatives of this compound, are being investigated for their environmental impact as potential emerging pollutants. Some microorganisms have shown the ability to degrade aromatic compounds with the pentafluorosulfanyl substituent, releasing fluoride ion and generating toxic metabolites. This biodegradation is important for understanding the environmental fate of these chemicals (Saccomanno et al., 2018).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 . This means it is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEXDMPBPSYTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514512
Record name 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159727-25-0
Record name 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(pentafluorosulfanyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Aminophenylsulfur pentafluoride (510 g. 2.327 mol) was dissolved in dichloromethane (7 l), the solution was cooled to 5° C. and, while stirring, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (326 g. 1.14 mol) was introduced in several portions with ice cooling so that the internal temperature was kept at 3–8° C. (approx. 1 h). The mixture was then left to stir and warm to room temperature without external cooling for 1 h. The mixture was filtered through a bed of silica gel (volume about 1 l) and washed with dichloromethane (5.5 l), and the filtrate was evaporated in vacuo. About 700 g of a red-brown crystalline mass was obtained and was dissolved in n-heptane (600 ml) at 60° C. and then crystallized in a refrigerator at 4° C. Filtration with suction resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals, m.p. 59–59.5° C.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
326 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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